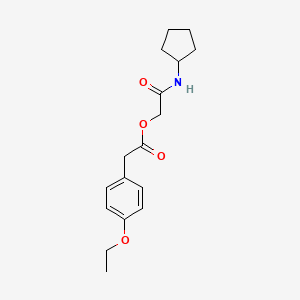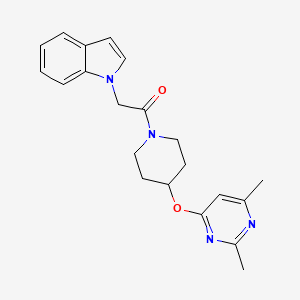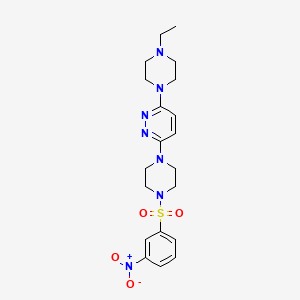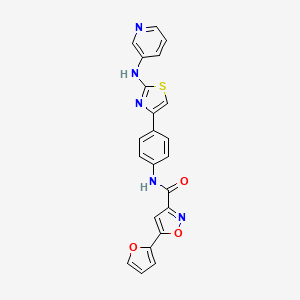
2-(Cyclopentylamino)-2-oxoethyl (4-ethoxyphenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to contain a cyclopentylamine group, an ester group, and an ethoxyphenyl group. Cyclopentylamine is a cyclic amine consisting of a five-membered ring. An ester is a functional group characterized by a carbonyl adjacent to an ether linkage. Ethoxyphenyl refers to a phenyl group (a ring of 6 carbon atoms) with an ethoxy group (-O-CH2CH3) attached .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Properties such as solubility, melting point, boiling point, etc., can be influenced by the functional groups present in the compound .Scientific Research Applications
Synthesis of Novel Organic Compounds
A pivotal application involves the use of related compounds in the synthesis of novel organic derivatives. For instance, OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) has been utilized alongside the carbodiimide (DIC) method for synthesizing a novel series of α-ketoamide derivatives, showcasing its efficiency over traditional HOBt/DIC methods. This synthesis pathway involves the ring opening of N-acylisatin, leading to the production of 4-[2-(2-acetylaminophenyl)-2-oxo-acetylamino]benzoyl amino acid ester derivatives with high yield and purity, as characterized by FT-IR, NMR, and elemental analysis (El‐Faham et al., 2013).
Quantum Chemical Calculations and Corrosion Inhibition
In another study, quantum chemical calculations based on the Density Functional Theory (DFT) method were performed on quinoxalines compounds, including ethyl 2-(4-(2-ethoxy-2-oxoethyl)-2-p-tolylquinoxalin-1(4H)-yl)acetate (Q1). This research aimed to determine the relationship between the molecular structure of quinoxalines and their inhibition efficiency as corrosion inhibitors for copper in nitric acid media. The study found a consistent correlation between theoretically obtained quantum chemical parameters and experimental data, demonstrating the compound's potential as a corrosion inhibitor (Zarrouk et al., 2014).
Catalysis and Reaction Mechanisms
Investigations into catalysis and reaction mechanisms also form a significant part of the research applications. For instance, palladium-catalyzed α-oxidation of aromatic ketones to prepare various 2-(2-methylphenyl)-2-oxoethyl acetates was studied, revealing the efficiency of (diacetoxyiodo)benzene as an oxidant. This process highlights the application of related compounds in developing efficient synthetic pathways for organic chemistry (Chen et al., 2016).
Synthesis of Pyrrole Derivatives
Furthermore, the synthesis of pyrrole derivatives has been explored, where ethyl 2-arylamino-2-oxo-acetates underwent complex reactions to produce dimethyl 1-aryl-4-ethoxy-5-oxo-4,5-dihydro-1H-pyrrole-2,3-dicarboxylates. This study highlights the versatility of related compounds in facilitating the synthesis of complex organic structures with potential applications in pharmaceuticals and material science (Yavari et al., 2002).
Safety And Hazards
properties
IUPAC Name |
[2-(cyclopentylamino)-2-oxoethyl] 2-(4-ethoxyphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-2-21-15-9-7-13(8-10-15)11-17(20)22-12-16(19)18-14-5-3-4-6-14/h7-10,14H,2-6,11-12H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMGMERRVOZQTLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopentylamino)-2-oxoethyl (4-ethoxyphenyl)acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-oxo-N-[(oxolan-2-yl)methyl]-1-sulfanylidene-8-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2531879.png)
![3-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzenesulfonamide](/img/structure/B2531880.png)

![(2S)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-ol](/img/structure/B2531883.png)
![Tert-butyl 3-[(6-bromopyridine-3-carbonyl)amino]pyrrolidine-1-carboxylate](/img/structure/B2531884.png)
![N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]cyclohexanecarboxamide](/img/structure/B2531888.png)
![3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2-methylpropan-1-one](/img/structure/B2531894.png)
![6-[[1-[6-(2-Methoxyphenyl)pyridazin-3-yl]azetidin-3-yl]-methylamino]pyridine-3-carbonitrile](/img/structure/B2531895.png)
![4-cyano-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2531896.png)
![Methyl 2-[6-(2-fluorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2531897.png)